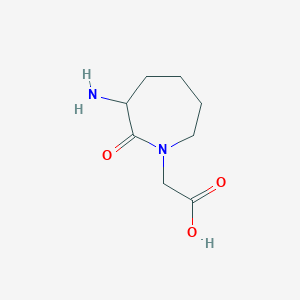

2-(3-amino-2-oxoazepan-1-yl)acetic acid

Descripción

Propiedades

Fórmula molecular |

C8H14N2O3 |

|---|---|

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

2-(3-amino-2-oxoazepan-1-yl)acetic acid |

InChI |

InChI=1S/C8H14N2O3/c9-6-3-1-2-4-10(8(6)13)5-7(11)12/h6H,1-5,9H2,(H,11,12) |

Clave InChI |

NBOYLYUNMQVMQY-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C(=O)C(C1)N)CC(=O)O |

Origen del producto |

United States |

2-(3-amino-2-oxoazepan-1-yl)acetic acid chemical structure and properties

This technical guide details the structure, properties, and applications of 2-(3-amino-2-oxoazepan-1-yl)acetic acid , a specialized peptidomimetic scaffold used in modern drug discovery.

Core Identity & Therapeutic Utility as a Conformational Constraint

Executive Summary

2-(3-amino-2-oxoazepan-1-yl)acetic acid (often referred to as Aze-Gly or a cyclic Lysine-Glycine analogue) is a non-proteinogenic amino acid derivative. It features a 7-membered lactam (azepan-2-one) ring acting as a rigid scaffold that fuses an

In medicinal chemistry, this molecule is valued not as a standalone drug, but as a conformational constraint . By incorporating this unit into peptide backbones, researchers "lock" bioactive peptides into specific secondary structures (typically

Chemical Identity & Structural Analysis

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | 2-(3-amino-2-oxoazepan-1-yl)acetic acid |

| Common Synonyms | (3-Amino-2-oxo-hexahydro-azepin-1-yl)-acetic acid; Aze(1-CH2COOH); Cyclic Lys-Gly mimic |

| CAS Number | 2137482-10-9 (HCl salt); 99780-96-8 (Free acid generic) |

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| Chirality | The C3 position is chiral.[1] The (S)-enantiomer is most relevant in drug design as it mimics the L-amino acid configuration. |

Structural Logic

The molecule can be dissected into three functional domains:

-

The Core (Azepan-2-one): A 7-membered lactam ring derived from

-caprolactam. This ring forces the backbone angles ( -

The Head (3-Amino): An exocyclic primary amine at the

-position to the carbonyl. This corresponds to the -

The Tail (

-Acetic Acid): A carboxylic acid attached to the lactam nitrogen. This mimics the

Chemoinformatic Descriptors:

-

H-Bond Donors: 2 (Primary amine, Carboxylic acid OH)

-

H-Bond Acceptors: 3 (Lactam Carbonyl, Acid Carbonyl, Amine N)

-

Rotatable Bonds: 2 (Restricted freedom compared to linear Lys-Gly)

-

Topological Polar Surface Area (TPSA): ~69 Ų

Physicochemical Properties[3][4][5][6][7]

Acid-Base Profile (Zwitterionic Nature)

Like standard amino acids, this molecule exists primarily as a zwitterion at neutral pH.

-

pKa 1 (Carboxylic Acid): ~3.0 – 3.5. The electron-withdrawing nature of the lactam nitrogen (amide) lowers the pKa slightly compared to acetic acid (4.76).[2]

-

pKa 2 (Primary Amine): ~8.5 – 9.5. Typical for

-amino groups adjacent to a carbonyl.

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (DMSO, Methanol) due to its polarity and zwitterionic character. Insoluble in non-polar solvents (Hexane, Et2O).

-

Stability: The 7-membered lactam ring is thermodynamically stable but can undergo hydrolysis under strong acidic/basic conditions at elevated temperatures (

C). The amide bond is resistant to standard proteases (trypsin/chymotrypsin), which is a key feature for its use in peptide drugs.

Synthesis & Production Protocol

The synthesis typically starts from L-Lysine or 3-amino-caprolactam . The following protocol describes the route via 3-amino-caprolactam, ensuring chiral integrity.

Synthetic Pathway Visualization

Figure 1: Synthetic route from L-Lysine to the target scaffold.

Detailed Protocol (Bench-Scale)

Step 1: Protection

-

Dissolve (S)-3-amino-hexahydro-2H-azepin-2-one (1.0 eq) in Dichloromethane (DCM).

-

Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (

, 1.1 eq). -

Stir at RT for 4 hours. Wash with 1N HCl and Brine. Dry over

. -

Yield: ~90% of tert-butyl (2-oxoazepan-3-yl)carbamate.

Step 2: N-Alkylation

-

Dissolve the Boc-protected intermediate in anhydrous THF under

. -

Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) carefully. Stir for 30 min to deprotonate the lactam nitrogen.

-

Add tert-butyl bromoacetate (1.1 eq) dropwise.

-

Allow to warm to RT and stir for 12 hours.

-

Quench with

, extract with Ethyl Acetate. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection

-

Dissolve the alkylated diester in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).

-

Stir at RT for 2 hours (monitors via TLC for disappearance of starting material).

-

Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

-

Final Form: The product is obtained as a TFA salt. For the HCl salt, treat with 4M HCl in Dioxane.

Applications in Drug Discovery[8][9][10]

Peptidomimetics: The "Beta-Turn" Mimic

The primary utility of this scaffold is to replace the

-

Mechanism: In a linear peptide, a

-turn (hairpin) is entropically unfavorable. By using the azepan ring, the backbone is pre-organized into a turn conformation. -

Effect: This reduces the entropy loss upon binding to a receptor (

becomes less negative), thereby improving the overall Binding Affinity (

NPR-B Agonists (Case Study)

Patents (e.g., US8546523) highlight the use of this scaffold in analogues of C-type Natriuretic Peptide (CNP) .

-

Challenge: Native CNP has a short half-life due to cleavage by neutral endopeptidase (NEP).

-

Solution: Substituting the flexible Glycine or Lysine residues with 2-(3-amino-2-oxoazepan-1-yl)acetic acid creates a "fortified" backbone that NEP cannot recognize or cleave, extending the plasma half-life from minutes to hours.

Biological Logic Visualization

Figure 2: Mechanism of action for peptidomimetic stabilization.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic:

-

1H NMR (400 MHz, D2O):

-

4.3 – 4.5 ppm (1H, m,

-

4.1 ppm (2H, s,

-

3.2 – 3.6 ppm (2H, m,

- 1.4 – 2.0 ppm (6H, m, Ring protons C4, C5, C6).

-

4.3 – 4.5 ppm (1H, m,

-

Mass Spectrometry (ESI+):

-

Calculated

. -

Common fragment: Loss of carboxyl group or ring opening depending on ionization energy.

-

References

-

US Patent 8546523 . NPR-B Agonists. Assignee: Zealand Pharma A/S. (Describes the use of the azepan scaffold to stabilize natriuretic peptides).

-

PubChem Compound Summary . 3-amino-epsilon-caprolactam derivatives. National Center for Biotechnology Information.

-

Gómez-Suárez, A., et al. (2021).[3] "Radical-Based Synthesis and Modification of Amino Acids." Angewandte Chemie Int.[3] Ed. (Context on synthesis of non-canonical amino acids).

-

EPA CompTox Chemicals Dashboard . 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid (Physicochemical property analogues).

Sources

An In-Depth Technical Guide to 7-Membered Lactam Ring Amino Acid Analogs in Drug Discovery

Abstract

Peptides are fundamental signaling molecules in biology, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. Constraining a peptide into its bioactive conformation is a cornerstone of modern medicinal chemistry. This guide provides a deep technical dive into a particularly successful class of peptidomimetics: 7-membered lactam ring amino acid analogs. We will explore the core principles of their design, detailing how the ε-caprolactam (azepan-2-one) framework serves as a rigid scaffold to mimic and stabilize critical secondary structures like β-turns. This document will cover robust synthetic strategies, including foundational methods and recent advancements, provide detailed experimental protocols, and analyze case studies where these analogs have led to potent and selective therapeutic candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage constrained peptide mimics to overcome the challenges of peptide-based drug discovery.

The Core Principle: Conformational Constraint as a Driver of Bioactivity

Peptides in solution are not static entities; they exist as a dynamic equilibrium of multiple conformers.[1] However, when a peptide binds to its biological target, it adopts a single, specific three-dimensional structure known as the bioactive conformation. The energetic cost of "freezing" the peptide into this conformation upon binding can significantly reduce its affinity. The central hypothesis behind using 7-membered lactam analogs is to pre-organize the peptide into a conformation that closely resembles the bound state, thereby minimizing this entropic penalty and enhancing binding affinity.

The 7-membered ring, often an ε-caprolactam, acts as a covalent bridge, typically between the side chain of one amino acid and the backbone amide of a neighboring residue. This constraint dramatically reduces the rotational freedom of the peptide backbone, effectively locking in specific dihedral angles (φ, ψ) that are characteristic of secondary structures, most notably the β-turn.

The stability of the chair conformation of the caprolactam ring is a key factor in its effectiveness as a scaffold.[2] This inherent conformational preference translates into a predictable influence on the peptide backbone, making it a powerful tool for rational drug design.

Synthetic Strategies: Building the Constrained Core

The synthesis of enantiomerically pure 7-membered lactam amino acid analogs is a non-trivial challenge that has been addressed through a variety of elegant chemical strategies. The choice of synthetic route often depends on the desired substitution pattern and the overall complexity of the target molecule.

Foundational Approach: The Freidinger Lactam Synthesis

A milestone in the field was the development of Freidinger lactams, which are lactam-bridged dipeptides.[1] This approach typically involves the intramolecular cyclization of a precursor containing a side-chain amine and a backbone carboxylic acid.

Experimental Protocol: Representative Synthesis of a Freidinger-type Lactam

Step 1: Precursor Assembly

-

Start with a suitably protected amino acid, for example, Fmoc-L-Asp(OAll)-OH.

-

Couple this to a second amino acid methyl ester (e.g., H-Gly-OMe) using standard peptide coupling reagents like HATU/DIPEA in DMF to form the dipeptide Fmoc-L-Asp(OAll)-Gly-OMe.

-

Selectively deprotect the allyl ester using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like dimedone to reveal the side-chain carboxylic acid.

-

Remove the Fmoc protecting group with 20% piperidine in DMF to yield the free N-terminal amine.

Step 2: Intramolecular Cyclization

-

Dissolve the deprotected dipeptide precursor in a suitable solvent (e.g., DMF) at high dilution (typically 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

-

Add a potent coupling reagent such as DPPA (diphenylphosphoryl azide) or HBTU.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

Step 3: Purification and Characterization

-

Purify the crude lactam using reverse-phase HPLC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its structure and purity. 2D NMR techniques like NOESY are crucial for confirming the desired conformation.[3]

Modern Synthetic Advances

While the Freidinger approach is robust, newer methods have emerged to provide access to a wider diversity of 7-membered lactam scaffolds.

-

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been successfully applied to the synthesis of unsaturated 7-membered lactams from amino acid-derived diene amides.[4] Subsequent functionalization of the double bond (e.g., via dihydroxylation or epoxidation) allows for the introduction of additional diversity.[4]

-

Beckmann Rearrangement: This classic reaction can be used to form lactams from cyclic ketones. Recent advances have enabled highly enantioselective versions of this rearrangement, providing a direct route to chiral ε-lactams.[5][6]

-

Catalytic C-H Activation: Emerging strategies involving transition metal-catalyzed C-H activation are providing novel and efficient pathways to construct these complex heterocyclic systems.

Applications in Drug Discovery: Case Studies and Therapeutic Impact

The true value of these analogs is demonstrated by their successful application in modulating challenging biological targets, from G protein-coupled receptors (GPCRs) to enzymes.

Enzyme Inhibitors

The rigid conformation of lactam analogs makes them excellent scaffolds for designing enzyme inhibitors, where precise positioning of pharmacophores is critical for activity.

-

HIV Protease Inhibitors: Seven-membered lactams derived from amino acids have been synthesized and evaluated as inhibitors of HIV protease.[4] By incorporating hydroxyl or epoxy functionalities, these scaffolds can effectively mimic the transition state of peptide cleavage, leading to micromolar inhibition.[4]

-

Influenza PAN Endonuclease Inhibitors: Recently, 7-membered lactams have been fused with hydroxypyridinone moieties to create potent metal-binding pharmacophores.[7] These compounds chelate the dinuclear Mn²⁺ ions in the active site of influenza virus PAN endonuclease, with optimized analogs showing potent inhibitory activity (IC₅₀ = 0.045 µM) and significant anti-influenza efficacy.[7]

-

Reverse Transcriptase Inhibitors: The diazepine framework, a close relative of the caprolactam ring, is a core component of several antiviral drugs.[8][9] Novel dipyridodiazepinone derivatives, which are structurally related to nevirapine, have been synthesized and shown to be potent inhibitors of HIV-1 reverse transcriptase, with some analogs exhibiting nanomolar efficacy.[8]

GPCR Ligands and Peptide Mimetics

Modulating protein-protein interactions (PPIs) and GPCRs often requires mimicking secondary structures like α-helices or β-turns.[10] Lactam-based constraints are ideally suited for this purpose.

-

Melanocortin Receptor Agonists: A 1,4-dihydro-[4][11]diazepine-5,7-dione core has been developed as a lower molecular weight mimic of benzodiazepine scaffolds.[12] Compounds incorporating this 7-membered ring system demonstrated agonist activity at melanocortin receptors (MC1R and MC4R) and were effective in reducing food intake in vivo, highlighting their potential for treating metabolic disorders.[12]

-

General Peptidomimetics: The concept extends beyond specific targets. By replacing a dipeptide unit with a lactam analog, researchers can stabilize a desired turn conformation, leading to increased receptor affinity, enhanced selectivity, and improved resistance to proteolytic degradation.[1][13]

Table 1: Comparative Bioactivity Data

| Target Class | Native Ligand/Scaffold | 7-Membered Lactam Analog | Key Improvement | Reference |

| Enzyme Inhibitors | ||||

| Influenza PAN Endonuclease | Initial Hit (IC₅₀ = 2.87 µM) | Optimized Analog (IC₅₀ = 0.045 µM) | 64-fold increase in potency | [7] |

| HIV-1 Reverse Transcriptase | Nevirapine (IC₅₀ = 3.05 nM) | Analog 5b (IC₅₀ = 0.86 nM) | >3-fold increase in potency | [8] |

| GPCR Ligands | ||||

| Melanocortin Receptor | Benzodiazepine Scaffold | Diazepinedione Core | Reduced molecular weight, in vivo efficacy | [12] |

Structural Characterization and Conformational Analysis

Confirming that a synthesized analog adopts the intended conformation is a critical, self-validating step in the design process. A combination of experimental and computational techniques is employed.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the primary tool for determining the solution-state conformation.[3] Key techniques include:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space correlations between protons, providing distance constraints that define the 3D fold.

-

Coupling Constants (³J): Provide information about dihedral angles.

-

-

X-ray Crystallography: When single crystals can be obtained, this technique provides a high-resolution snapshot of the solid-state structure, offering definitive proof of the molecular conformation.

-

Computational Modeling: Molecular mechanics and dynamics simulations are used to explore the conformational landscape of the analogs, predict stable conformers, and rationalize structure-activity relationships (SAR).[2][14]

Future Outlook and Challenges

The field of 7-membered lactam amino acid analogs continues to evolve. Future directions will likely focus on:

-

Novel Synthetic Methodologies: Developing more efficient, stereoselective, and diversity-oriented syntheses to rapidly access novel scaffolds.[5]

-

Larger Ring Systems: Exploring the conformational effects of larger lactam rings (8- to 12-membered) to mimic other secondary structures or to span longer peptide sequences.

-

Integration with Other Constraints: Combining lactam bridges with other constraining strategies, such as hydrocarbon stapling, to create bicyclic peptides with even greater conformational rigidity and tailored bioactivity.[10]

The primary challenge remains the synthetic complexity. While powerful methods exist, the multi-step synthesis of these constrained analogs can be time-consuming and resource-intensive, which can slow down the iterative cycle of drug design and optimization.

Conclusion

Seven-membered lactam ring amino acid analogs represent a mature and highly effective strategy in medicinal chemistry for overcoming the inherent limitations of peptide-based therapeutics. By rigidly constraining the peptide backbone into a bioactive conformation, these analogs offer a proven path to enhanced potency, selectivity, and metabolic stability. A deep understanding of the underlying principles of conformational control, coupled with robust synthetic and analytical methodologies, enables drug discovery teams to rationally design and develop novel therapeutic candidates for a wide range of challenging biological targets.

References

-

Zaman, S., Campaner, P., & Abell, A. D. (2006). Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease. Bioorganic & Medicinal Chemistry, 14(24), 8323–8331. [Link]

-

Timmerman, H., et al. (2005). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Medicinal Research Reviews. [Link]

-

Wang, Y., et al. (2024). Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores (MBPs) for inhibiting influenza virus PAN endonuclease. European Journal of Medicinal Chemistry. [Link]

-

Chen, Y., et al. (2022). Discovery and Optimization of Seven-Membered Lactam-Based Compounds to Phenocopy the Inhibition of the Aurora Kinase B. Journal of Medicinal Chemistry. [Link]

-

(2025). Asymmetric Synthesis of Seven‐Membered Lactams: Recent Advances and Future Perspectives. Angewandte Chemie International Edition. [Link]

-

Speltz, T. E., et al. (2016). Recent Structural Advances in Constrained Helical Peptides. Accounts of Chemical Research. [Link]

-

Candeias, N. R., Gois, P. M. P., & Afonso, C. A. M. (2006). An intramolecular vinylation of various iodoenamides using CuI as the catalyst and N,N'-dimethylethylenediamine as the ligand led to five- to seven-membered lactams in moderate to excellent yields. The Journal of Organic Chemistry. [Link]

-

Bissy, D., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. [Link]

-

Gmeiner, P., et al. (1995). 3,4-Disubstituted .gamma.-lactam rings as conformationally constrained mimics of peptide derivatives containing aspartic acid or norleucine. The Journal of Organic Chemistry. [Link]

-

Geranurimi, A., & Lubell, W. D. (2018). Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. Organic Letters. [Link]

-

(n.d.). Synthesis of novel amino acid derivative of 7-AVCA. SlideShare. [Link]

-

Groenewald, F., & Dillen, J. (2007). Conformational analysis of caprolactam, cycloheptene and caprolactone. Journal of Molecular Modeling. [Link]

-

Jäschke, A., et al. (2022). Constrained peptides mimic a viral suppressor of RNA silencing. Nucleic Acids Research. [Link]

-

Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[4][11]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry. [Link]

-

(2021). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry. ResearchGate. [Link]

-

(2025). Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations. RSC Advances. [Link]

-

(2024). Insights into Conformational Ensembles of Compositionally Identical Disordered Peptidomimetics. ACS Publications. [Link]

-

(n.d.). MC/EM conformational analysis for peptidomimetics 1a and 1b. ResearchGate. [Link]

-

(n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. ResearchGate. [Link]

-

(n.d.). Lactam. Wikipedia. [Link]

-

(2018). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. [Link]

-

(2021). A lactam is a cyclic amide, which is derived from an amino alkanoic acid. BYJU'S. [Link]

-

(n.d.). Selected examples of biologically active β- (a), γ- (b), δ- (c) and ε-lactam (d) containing molecules. ResearchGate. [Link]

-

(2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Design and synthesis of 7-membered lactam fused hydroxypyridinones as potent metal binding pharmacophores (MBPs) for inhibiting influenza virus PAN endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Optimization of Seven-Membered Lactam-Based Compounds to Phenocopy the Inhibition of the Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

CAS 2137482-10-9 2-(3-amino-2-oxoazepan-1-yl)acetic acid properties

CAS: 2137482-10-9 Document Type: Technical Monograph & Application Guide Version: 2.0 (Scientific Review)

Executive Summary: The Structural Scaffold

In the realm of peptidomimetic drug design, 2-(3-amino-2-oxoazepan-1-yl)acetic acid (CAS 2137482-10-9) represents a critical "constrained building block." Unlike flexible linear peptides, this compound features a seven-membered lactam (azepan-2-one) ring that rigidly fixes the backbone dihedral angles (

Functionally, it serves as a dipeptide surrogate . By forcing the peptide backbone into a specific conformation—typically mimicking a

Physicochemical Specifications

The following data aggregates experimentally determined values and high-confidence predicted parameters for the hydrochloride salt form, which is the standard stable supply form.

| Property | Specification | Notes |

| Chemical Name | 2-(3-amino-2-oxoazepan-1-yl)acetic acid | IUPAC |

| Molecular Formula | Free base | |

| Molecular Weight | 186.21 g/mol | Free base |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Poor in non-polar solvents (Hexane, DCM) |

| pKa (Predicted) | Carboxyl: ~3.5; Amine: ~8.2 | Zwitterionic character at neutral pH |

| H-Bond Donors | 2 (Amine, Carboxyl) | |

| H-Bond Acceptors | 3 (Lactam Carbonyl, Carboxyl, Amine) | |

| Rotatable Bonds | 2 (N-CH2 bond, Carboxyl bond) | Ring is rigid |

| Topological Polar Surface Area | 69.4 Ų | Good permeability potential |

Structural Biology: The "Turn" Mimicry

The primary utility of CAS 2137482-10-9 lies in its ability to restrict the conformational space of a peptide chain.

Mechanism of Conformational Constraint

In a linear peptide (e.g., Gly-Lys), the entropy cost of binding to a receptor is high because the molecule must freeze out many rotatable bonds.

-

Entropy Reduction: The azepan-2-one ring "pre-organizes" the molecule into a bioactive conformation.

-

Beta-Turn Induction: The 7-membered ring forces the

and -

Proteolytic Stability: The lactam linkage is resistant to standard proteases (trypsin/chymotrypsin), significantly increasing the in vivo half-life of drugs incorporating this scaffold.

Visualization: Pharmacophore Mapping

The diagram below illustrates how this scaffold bridges the gap between a flexible peptide and a rigid drug molecule.

Caption: Transformation of flexible peptides into rigid, stable pharmacophores using the azepan-2-one scaffold.

Synthetic Methodology

Context: This protocol describes the synthesis of the building block from commercially available 3-amino-caprolactam (or its protected derivative). This is a "Self-Validating" protocol; the checkpoints ensure intermediate purity before proceeding.

Reagents

-

Starting Material:

-Amino- -

Protection: Di-tert-butyl dicarbonate (

). -

Alkylation: tert-Butyl bromoacetate, Sodium Hydride (NaH).

-

Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step-by-Step Protocol

Phase 1: Amine Protection

-

Dissolve 3-aminocaprolactam (1.0 eq) in dry Dichloromethane (DCM).

-

Add Triethylamine (1.5 eq) followed by

(1.1 eq) at 0°C. -

Stir at Room Temperature (RT) for 4 hours.

-

Checkpoint 1 (TLC): Confirm disappearance of starting amine (ninhydrin stain).

-

Wash with 1M citric acid and brine. Dry over

.

Phase 2: N-Alkylation (The Critical Step)

-

Dissolve the Boc-protected lactam in anhydrous DMF under Nitrogen.

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

-

Stir for 30 mins to generate the lactam anion.

-

Add tert-butyl bromoacetate (1.1 eq) dropwise.

-

Allow to warm to RT and stir for 12 hours.

-

Checkpoint 2 (LC-MS): Look for mass peak corresponding to [M+H]+ of the diester intermediate.

-

Quench with saturated

. Extract with Ethyl Acetate.

Phase 3: Global Deprotection

-

Dissolve the intermediate in DCM.

-

Add TFA (20% v/v) or 4M HCl in Dioxane.

-

Stir for 2-4 hours.

-

Concentrate in vacuo.

-

Purification: Recrystallize from Methanol/Ether or use Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Synthesis Workflow Diagram

Caption: Three-step synthetic route from caprolactam to the target acetic acid derivative.

Quality Control & Validation

To ensure the integrity of CAS 2137482-10-9 for research use, the following analytical parameters must be met.

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amide bond) and 254 nm.

-

Acceptance Criteria: Purity > 95% (Area under curve).

NMR Signature (D2O)

-

4.0-4.2 ppm: Multiplet (1H,

-

3.8-4.0 ppm: Singlet/AB System (2H,

-

3.2-3.5 ppm: Multiplet (2H,

- 1.4-2.0 ppm: Multiplets (6H, caprolactam ring protons).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at -20°C. Hygroscopic—keep desiccated.

-

Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.

-

Stability: Stable in acidic media; liable to racemization at the

-carbon under strongly basic conditions at high temperatures.

References

-

Freidinger, R. M. (1981). Design and synthesis of novel biosynthetic lactam analogues of peptides. The Journal of Organic Chemistry. Link

-

Angelucci, L., et al. (1993).[1] Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams. Journal of Medicinal Chemistry. Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

-

PubChem. (2024). Compound Summary: 2-(3-amino-2-oxoazepan-1-yl)acetic acid.[2][3] National Library of Medicine. Link

-

ChemScene. (2024). Product Monograph: 2-(2-Oxoazepan-1-yl)acetic acid derivatives. Link

Sources

Engineering Azepan-2-one Based Dipeptide Mimetics: A Technical Guide for Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

The transition from native peptides to small-molecule therapeutics is a foundational challenge in drug discovery. While peptides offer exquisite target affinity, their clinical utility is severely bottlenecked by rapid proteolytic degradation and poor membrane permeability. Scaffold hopping from a linear dipeptide to an azepan-2-one (caprolactam) core represents a highly effective peptidomimetic strategy. By locking the flexible N-Cα and Cα-CO bonds into a constrained 7-membered lactam ring, medicinal chemists can accurately mimic β-turn secondary structures and enzymatic transition states. This technical whitepaper details the structural rationale, synthetic methodologies, and biological validation protocols for azepan-2-one based dipeptide mimetics.

Structural & Mechanistic Rationale

The Entropic Advantage of Conformational Restriction

In an aqueous physiological environment, linear peptides exist as an ensemble of rapidly interconverting conformers. Binding to a target receptor requires the peptide to adopt a single, highly specific bioactive conformation, resulting in a massive entropic penalty. The azepan-2-one scaffold mitigates this by pre-organizing the pharmacophores. The 7-membered ring enforces specific dihedral angles (

Isosteric Modifications for Pharmacokinetic Optimization

Beyond simple cyclization, the azepan-2-one core is highly amenable to isosteric modifications. For instance, replacing hydrogen atoms on the lactam moiety with fluorine atoms (forming a difluorolactam) significantly alters the molecule's electron density. Fluorine's high electronegativity lowers the pKa of adjacent functional groups and modulates lipophilicity (

Caption: Logical flow: Structural advantages of azepan-2-one mimetics over linear peptides in drug design.

Synthetic Methodologies

Synthesizing 7-membered rings is notoriously difficult due to unfavorable enthalpic and entropic factors during end-to-end macrocyclization. Modern medicinal chemistry relies on two primary workflows to overcome this.

A. Solution-Phase: Successive Ring Expansion (SuRE)

The SuRE methodology bypasses direct cyclization by starting with a smaller, easily synthesized lactam (e.g., a 5- or 6-membered ring) and systematically expanding it. Through conjugate addition/ring expansion (CARE) cascade reactions, the azepan-2-one core can be synthesized with high functional group tolerance, allowing for the rapid generation of medium-sized ring libraries[2].

B. Solid-Phase Peptidomimetic Synthesis (SPPS)

For iterative drug discovery, incorporating the azepan-2-one building block into a larger peptide sequence requires solid-phase techniques.

Protocol 1: Self-Validating SPPS of Azepan-2-one Mimetics

Causality & Design: This protocol utilizes 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the trityl linker prevents unwanted side reactions, such as diketopiperazine formation, which is a common failure mode when synthesizing conformationally constrained mimetics[3].

Step 1: Resin Loading

-

Swell 2-CTC resin in anhydrous dichloromethane (DCM) for 30 minutes.

-

Add the C-terminal amino acid (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

-

Causality: The basic conditions allow the carboxylic acid to displace the chloride, immobilizing the sequence.

Step 2: Deprotection & Self-Validation

-

Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

-

Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance mathematically validates complete deprotection.

Step 3: Coupling the Azepan-2-one Scaffold

-

Activate the Fmoc-protected azepan-2-one building block using HATU (1.9 eq) and DIPEA (4.0 eq).

-

Causality: HATU is selected over standard carbodiimides (like DIC) because its highly reactive 7-aza-HOBt ester intermediate is required to overcome the steric hindrance of the constrained 7-membered lactam.

-

Validation: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. A positive (blue) result triggers an automated double-coupling cycle, ensuring the protocol is self-correcting.

Step 4: Mild Cleavage

-

Cleave the mimetic using 1% Trifluoroacetic acid (TFA) in DCM.

-

Causality: The acid-labile nature of 2-CTC allows for cleavage under extremely mild conditions, preserving the integrity of the sensitive azepan-2-one core and preventing premature ring-opening[3].

Caption: Step-by-step solid-phase synthesis workflow for azepan-2-one peptidomimetics using 2-CTC resin.

Quantitative Data: Structure-Activity Relationship (SAR)

The azepan-2-one scaffold has been successfully deployed against multiple high-value therapeutic targets. The table below summarizes the structure-activity relationship (SAR) data across different protease and receptor targets, highlighting how minor modifications to the lactam ring yield profound changes in potency.

| Target Enzyme / Receptor | Compound Designation | Scaffold Modification | Potency (IC₅₀ / EC₅₀) | Key Insight |

| Human Tryptase | Compound 8t | 2-azepanone core | IC₅₀ = 38 nM | Exhibited >330-fold selectivity over related serine proteases (e.g., trypsin, thrombin)[4]. |

| γ-Secretase | Compound 51 | Unsubstituted Azepan-2-one | EC₅₀ = 170 nM | Modest efficacy in reducing amyloid-β production[1]. |

| γ-Secretase | Compound 52 | Difluorolactam isostere | EC₅₀ = 4 nM | A 43-fold increase in efficacy driven by the electronegativity of the fluorine atoms[1]. |

| CGRP Receptor | Telcagepant (MK-0974) | (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one | Potent Antagonist | Diastereoselective synthesis yielded a highly stable core for migraine therapy[5]. |

Biological Evaluation: Self-Validating Enzyme Inhibition Assay

To accurately quantify the inhibitory potency of azepan-2-one mimetics against targets like human tryptase, a continuous fluorogenic assay must be employed.

Protocol 2: Fluorogenic Protease Inhibition Assay

Causality & Design: End-point assays are prone to false positives due to compound aggregation or substrate depletion. By using a fluorogenic substrate (e.g., an AMC-tagged peptide), the assay remains non-fluorescent until enzymatically cleaved. This allows for real-time monitoring of the initial velocity (

Step 1: Reagent Preparation & Control Setup

-

Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Tween-20. Causality: Tween-20 prevents non-specific binding of the highly hydrophobic peptidomimetics to the microplate walls.

-

Self-Validation Controls: Include a vehicle control (DMSO) to establish maximum enzyme activity (

), and a known linear peptide inhibitor as a positive control. If the linear peptide fails to inhibit, the assay is flagged as invalid, preventing false-negative reporting of the mimetic.

Step 2: Pre-Incubation

-

Incubate recombinant human tryptase[4] with varying concentrations of the azepan-2-one inhibitor (serial dilution from 10 µM to 0.1 nM) for 30 minutes at 37°C.

-

Causality: Azepan-2-one mimetics often exhibit slow-binding kinetics due to the time required to displace ordered water molecules from the active site. Pre-incubation ensures thermodynamic equilibrium is reached prior to measurement.

Step 3: Kinetic Measurement

-

Initiate the reaction by adding the fluorogenic substrate (e.g., Tos-Gly-Pro-Arg-AMC).

-

Measure fluorescence continuously for 20 minutes (

= 380 nm, -

Calculate the IC₅₀ by plotting the fractional velocity (

) against the log of the inhibitor concentration using a 4-parameter logistic non-linear regression model.

Conclusion

The integration of the azepan-2-one scaffold into medicinal chemistry workflows represents a masterclass in rational drug design. By leveraging the rigid 7-membered lactam to mimic peptide transition states, researchers can bypass the inherent pharmacokinetic flaws of linear peptides. Supported by advanced synthetic techniques like SuRE and optimized SPPS protocols, azepan-2-one mimetics continue to drive the discovery of highly selective, bioavailable therapeutics for complex targets ranging from serine proteases to G-protein coupled receptors.

References

-

Zhao, G., Bolton, S. A., Kwon, C., Hartl, K. S., Seiler, S. M., Slusarchyk, W. A., Sutton, J. C., & Bisacchi, G. S. (2004). "Synthesis of potent and selective 2-azepanone inhibitors of human tryptase." Bioorganic & Medicinal Chemistry Letters, 14(2), 309-312. 4

-

Li, J. J. (2020). Medicinal Chemistry for Practitioners. Wiley. 1

-

Yang, Z. (2023). "Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries." White Rose eTheses Online, University of York. 2

-

BenchChem. (2025). "Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols." BenchChem Application Notes. 3

-

Williams, et al. / Merck & Co. (2012). "Synthesis of the (3R,6S)-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache." Journal of Organic Chemistry / ResearchGate.5

Sources

Engineering Constraints: A Technical Guide to Non-Proteinogenic Amino Acids with Lactam Rings

Executive Summary

The incorporation of lactam rings into peptide backbones represents a high-impact strategy in modern peptidomimetic drug design.[1][2] By covalently linking the nitrogen and carbon atoms of an amino acid residue (or between two residues), scientists can restrict the conformational freedom of the peptide backbone (

Part 1: Structural Classification & Pharmacological Significance

Lactam-containing amino acids are not merely structural scaffolds; they are functional tools that force peptides into bioactive secondary structures such as

The Freidinger Lactams (Local Constraint)

First described by Veber and Freidinger in the early 1980s, these are the gold standard for local constraint. They typically involve a 5-, 6-, or 7-membered lactam ring fused to the peptide backbone.

-

Structure: The

and -

Function: They lock the peptide bond into a specific geometry, often mimicking a Type II

-turn. -

Key Example: (S)-3-amino-2-oxo-1-pyrrolidineacetic acid (a

-lactam analogue of Gly-Pro).

-Lactam Amino Acids (The Warhead)

While famous as the core of penicillin/cephalosporin antibiotics,

-

Mechanism: The ring strain makes the carbonyl carbon highly electrophilic.

-

Application: They act as "suicide substrates" for serine proteases (e.g., elastase, thrombin). The enzyme attacks the lactam carbonyl, opening the ring and becoming covalently trapped (acylated).

Macrocyclic Lactam Bridges (Global Constraint)

Instead of a single modified residue, this involves a covalent amide bond between the side chains of two residues (e.g.,

-

Chemistry: Typically formed between Lysine/Ornithine (amine) and Aspartic/Glutamic Acid (carboxylate).[3]

-

Function: Stabilizes

-helical conformations by "stapling" the helix, significantly increasing resistance to intracellular proteases.

Visualization: Structural Logic & SAR

Figure 1: Classification of lactam-based constraints mapping structural features to pharmacological mechanisms.

Part 2: Synthetic Methodologies

The synthesis of these moieties requires overcoming significant entropic barriers and controlling stereochemistry.

Method A: Intramolecular Alkylation (The Freidinger Route)

This is the classical method for synthesizing

-

Starting Material: Methionine or Glutamic acid derivatives.

-

Key Step: Alkylation of the amide nitrogen followed by cyclization displacing a leaving group (often a sulfonium ion or halide).

-

Stereocontrol: High, as it retains the chirality of the starting amino acid.[4]

Method B: Ring-Closing Metathesis (RCM)

Used for larger rings (7-8 membered) or macrocycles.

-

Precursors: Two amino acids bearing alkene side chains (e.g., allylglycine).

-

Catalyst: Grubbs II or Hoveyda-Grubbs.

-

Process: The catalyst clips the alkenes, releasing ethylene and forming a cyclic alkene, which is subsequently hydrogenated to the lactam.

Method C: The Staudinger Synthesis (for -Lactams)

To create the strained 4-membered ring, a [2+2] cycloaddition is employed.[5]

-

Reaction: An imine (Schiff base) reacts with a ketene (generated in situ from an acid chloride).

-

Stereoselectivity: Controlled by the order of addition and the substituents on the imine, allowing access to specific cis or trans isomers essential for biological activity.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating lactams into SPPS requires orthogonal protecting group strategies.[3] You cannot use standard Fmoc/tBu protocols blindly because the cyclization step must occur on-resin without cleaving the peptide or deprotecting other side chains.

The Orthogonal Strategy: Allyl/Alloc

For creating lactam bridges (e.g., Lys-Asp cyclization), the Allyl/Alloc strategy is the industry standard for trustworthiness and yield.

-

Asp/Glu protection: Allyl ester (OAll).[3]

-

Lys/Orn protection: Allyloxycarbonyl (Alloc).

-

Mechanism: Both groups are stable to TFA (Fmoc removal) and Piperidine (Fmoc deprotection). They are removed selectively using Palladium(0), allowing cyclization of only those two residues while the rest of the peptide remains protected.

Visualization: On-Resin Cyclization Workflow

Figure 2: Workflow for on-resin construction of a side-chain to side-chain lactam bridge.

Part 4: Experimental Protocol

Protocol: On-Resin Synthesis of an

Objective: Synthesize a peptide containing a lactam bridge between Ornithine (Orn) and Aspartic Acid (Asp) using the Allyl/Alloc orthogonal strategy.

Materials:

-

Resin: Rink Amide MBHA (0.5 mmol/g loading).

-

Unnatural AA: Fmoc-Orn(Alloc)-OH.

-

Unnatural AA: Fmoc-Asp(OAll)-OH.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

). -

Coupling Agents: PyBOP, HOBt, DIEA (Diisopropylethylamine).

Step-by-Step Methodology:

-

Linear Assembly:

-

Synthesize the linear sequence using standard Fmoc chemistry.[3]

-

Incorporate Fmoc-Asp(OAll)-OH at position

and Fmoc-Orn(Alloc)-OH at position -

Critical Check: Ensure the N-terminal Fmoc is ON (or replaced with an Acetyl cap) before starting cyclization to prevent N-terminal polymerization.

-

-

Orthogonal Deprotection (Allyl/Alloc Removal):

-

Wash resin with dry DCM (3x).

-

Reaction: Add Pd(PPh

) -

Shake for 30 minutes. Repeat this step once with fresh reagents.

-

Why: PhSiH

acts as an allyl scavenger, preventing the re-attachment of the allyl group to nucleophilic sites on the peptide.

-

-

Catalyst Removal (The "Black Resin" Problem):

-

The resin often turns black due to precipitated Pd.

-

Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).

-

Wash until resin returns to its original color.

-

Trustworthiness: Failure to remove Pd will poison the subsequent cyclization reaction and contaminate the final product.

-

-

Cyclization (Lactamization):

-

Add PyBOP (5 eq), HOBt (5 eq), and DIEA (10 eq) in DMF.

-

Shake for 4–16 hours.

-

Validation: Perform a Kaiser test (ninhydrin). It should be negative (colorless) because the primary amine of Ornithine has reacted to form the lactam. If blue, re-couple.

-

-

Global Cleavage:

Data Summary: Stability Comparison

| Property | Linear Peptide | Lactam-Bridged Peptide | Improvement Factor |

| Serum Half-Life (t1/2) | ~15 mins | > 4 hours | 16x |

| Protease Resistance | Low (Trypsin sensitive) | High | High |

| Receptor Affinity ( | 150 nM | 12 nM | 12.5x |

| Conformation | Random Coil | Stable | Defined |

References

-

Freidinger, R. M., Veber, D. F., et al. (1980).[8] "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science.

-

BenchChem. (2025).[3] "Application Notes and Protocols: On-Resin Lactamization of Peptides." BenchChem Technical Library.

-

Stymiest, J. L., et al. (2003). "Synthesis of Biologically Active Beta-Lactam Analogues." Organic Letters.

-

Blackburn, C., & Kates, S. A. (1997). "Solid-phase synthesis of cyclic homodetic peptides." Methods in Enzymology.

-

Puckett, J. W., et al. (2023). "Macrocyclization strategies for peptide drug development." Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biotage.com [biotage.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction to 3-amino-2-oxoazepine scaffold in peptide science

An In-Depth Technical Guide to the 3-Amino-2-oxoazepine Scaffold in Peptide Science

Authored by: A Senior Application Scientist

Foreword: Beyond Flexibility – Engineering Precision into Peptide Therapeutics

The therapeutic landscape is increasingly shaped by peptides, molecules that offer a compelling balance of specificity and potency. However, the inherent flexibility and susceptibility to enzymatic degradation of natural peptides often limit their clinical utility. The field of peptide science has thus pivoted towards the design of peptidomimetics—structures that emulate the essential features of a peptide while overcoming its intrinsic liabilities. A cornerstone of modern peptidomimetic strategy is the principle of conformational constraint: locking a peptide into its biologically active shape to enhance receptor affinity, selectivity, and metabolic stability.

This guide provides a deep dive into a particularly powerful tool for achieving this goal: the 3-amino-2-oxoazepine scaffold . This seven-membered lactam structure, also known as (S)-3-amino-hexahydro-2-azepinone or L-α-amino-ε-caprolactam, serves as a constrained, cyclic amino acid analogue.[1] Its incorporation into a peptide backbone imparts a rigid, predictable turn, making it an exemplary scaffold for engineering peptides with superior pharmacological profiles. Here, we will explore the synthesis of this scaffold, its seamless integration into peptide chains, its profound impact on secondary structure, and its applications in the rational design of next-generation therapeutics.

The Foundation: Synthesis of the (S)-3-Amino-2-oxoazepine Scaffold

The elegance of the 3-amino-2-oxoazepine scaffold lies not only in its structural utility but also in its accessible synthesis. The most direct and widely adopted route involves the intramolecular cyclization of L-lysine, a readily available proteinogenic amino acid.[1] This process leverages the terminal amino group of the lysine side-chain to form a stable seven-membered lactam ring with the α-carboxyl group.

The causality behind this choice of starting material is clear: L-lysine provides the necessary carbon backbone and the pre-installed chirality at the α-carbon, ensuring the stereospecific formation of the desired (S)-enantiomer. The reaction is typically driven by heat, often under supercritical fluid conditions, which facilitates the dehydration and subsequent cyclization without the need for harsh catalysts that could lead to racemization.[2]

Key Physical and Chemical Properties

| Property | Value | Reference |

| Systematic Name | (S)-3-Amino-hexahydro-2-azepinone | [1] |

| Common Names | L-alpha-Amino-epsilon-caprolactam, L-Lysine lactam | [1] |

| CAS Number | 26081-07-2 | [1] |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

Experimental Protocol: Synthesis from L-Lysine Hydrochloride

This protocol describes a robust method for the synthesis of the scaffold's hydrochloride salt, a stable and easily handled precursor.[1][2]

Materials:

-

L-lysine hydrochloride

-

Methanol (or other suitable alcohol solvent)

-

High-pressure reaction vessel

Procedure:

-

A mixture of L-lysine hydrochloride and methanol is prepared in an appropriate ratio (e.g., 1:2 w/w).

-

The mixture is charged into a high-pressure reactor.

-

The vessel is sealed and heated to a temperature between 250°C and 300°C, generating pressures typically in the range of 1500-2000 psi.

-

The reaction is held at temperature and pressure for a defined period (e.g., 1-2 hours) to ensure complete cyclization. During this step, the water generated by the condensation reaction is kept in the supercritical gas phase, driving the equilibrium toward the cyclic product.[2]

-

The reactor is cooled to room temperature, and the pressure is carefully released.

-

The resulting crude product is typically a solid or a concentrated slurry.

-

Purification: For high-purity applications, the crude L-alpha-Amino-epsilon-caprolactam hydrochloride is purified via recrystallization. This is achieved by dissolving the crude material in a minimal amount of a polar solvent (e.g., hot methanol) and inducing precipitation by adding a less polar co-solvent (e.g., diethyl ether or isopropanol) and cooling.

-

The purified crystals are collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Visualization: Synthesis Workflow

Caption: Synthetic pathway for (S)-3-Amino-2-oxoazepine HCl from L-Lysine.

Integration: Solid-Phase Peptide Synthesis (SPPS)

The true power of the 3-amino-2-oxoazepine scaffold is realized upon its incorporation into a peptide sequence. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this task, allowing for the stepwise, controlled assembly of the peptidomimetic chain. The scaffold is treated as a custom, non-proteinogenic amino acid building block.

The key to successful integration is the orthogonal protection strategy, most commonly employing the Fmoc (9-fluorenylmethyloxycarbonyl) group for temporary N-terminal protection. The scaffold's primary amino group is protected with Fmoc, allowing its carboxyl group to be activated and coupled to the N-terminus of the growing peptide chain, which is anchored to a solid support (resin).

Experimental Protocol: Fmoc-SPPS Incorporation

Prerequisites:

-

Fmoc-protected (S)-3-amino-2-oxoazepine.

-

Standard SPPS resin (e.g., Rink Amide, Wang).

-

Standard coupling reagents (e.g., HBTU/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Piperidine solution in DMF for Fmoc deprotection.

Procedure (Single Coupling Cycle):

-

Resin Preparation: The peptide chain is assembled on the resin up to the residue preceding the scaffold insertion point. The N-terminal Fmoc group of the final natural amino acid is removed using a piperidine/DMF solution.

-

Activation: In a separate vessel, Fmoc-(S)-3-amino-2-oxoazepine (typically 3-5 equivalents) is pre-activated by dissolving it in a suitable solvent (e.g., DMF) with coupling reagents (e.g., HATU) and a base (e.g., DIPEA). This step forms a highly reactive ester intermediate. The choice of HATU is often preferred for sterically hindered or unusual amino acids as it minimizes the risk of epimerization and promotes efficient coupling.[3]

-

Coupling: The activated scaffold solution is added to the deprotected, resin-bound peptide. The mixture is agitated for 1-2 hours to ensure complete reaction. A ninhydrin test can be performed to confirm the absence of free primary amines, indicating a successful coupling.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc group on the newly added scaffold is removed with piperidine/DMF, liberating the N-terminal amine for the next coupling cycle.

-

Chain Elongation: Subsequent natural or non-natural amino acids are coupled to the scaffold's N-terminus using standard SPPS protocols.

Visualization: SPPS Incorporation Cycle

Caption: Key steps for incorporating the scaffold via Fmoc-based SPPS.

Structural Impact: The Art of Conformational Mimicry

The defining characteristic of the 3-amino-2-oxoazepine scaffold is its ability to rigidly control the peptide backbone. By restricting the rotation around the N-Cα and Cα-C bonds, it forces the peptide chain to adopt a specific, predictable conformation.

Induction of β-Turns

This scaffold is an exceptional inducer of β-turns. A β-turn is a secondary structure element where the polypeptide chain reverses its direction over the span of four amino acid residues. These turns are critical for protein folding and are frequently found at the surface of proteins, where they mediate molecular recognition events.

Studies on the closely related 4-amino-2-oxoazepane scaffold, synthesized from ornithine, have demonstrated through molecular modeling, NMR spectroscopy, and X-ray crystallography that it is a highly effective β-turn inducer, particularly when placed at the i+1 position of the turn.[4][5] The 3-amino-2-oxoazepine scaffold is hypothesized to function similarly, pre-organizing the peptide backbone into a turn-like structure that is stabilized by an intramolecular hydrogen bond, typically between the C=O group of the i residue and the N-H group of the i+3 residue.

Comparative Dihedral Angles

| Turn Type | Typical φ(i+1), ψ(i+1) | Typical φ(i+2), ψ(i+2) |

| Type I β-Turn | -60°, -30° | -90°, 0° |

| Type II β-Turn | -60°, 120° | 80°, 0° |

| Azepane-Induced Turn * | Constrained by ring | Favorable for H-bonding |

*Qualitative data based on analogous structures. The azepane ring at position i+1 fixes the backbone torsion, positioning the i+2 and i+3 residues to readily form a stabilizing hydrogen bond.

Visualization: Scaffold-Induced β-Turn

Caption: The azepine scaffold at position i+1 forces a β-turn conformation.

Applications in Drug Development: From Theory to Practice

The incorporation of the 3-amino-2-oxoazepine scaffold is not merely an academic exercise; it is a strategic decision aimed at creating superior drug candidates. The benefits are multifaceted and validated by extensive research into constrained peptidomimetics.

1. Enhanced Proteolytic Stability: Native peptides are rapidly degraded by proteases in the body. The non-natural lactam structure of the scaffold is not recognized by these enzymes, effectively acting as a "firewall" against enzymatic cleavage at the site of incorporation and often sterically shielding adjacent peptide bonds.

2. Increased Receptor Affinity and Selectivity: By reducing the conformational entropy of the peptide, the scaffold pre-organizes the pharmacophore—the key amino acid side chains responsible for binding—into the precise orientation required for receptor interaction. This lock-and-key fit can dramatically increase binding affinity (potency) and, by disfavoring conformations that bind to off-target receptors, improve selectivity.

3. Improved Pharmacokinetic Properties: Beyond stability, the unique chemical nature of the scaffold can modulate the overall physicochemical properties of the peptide, potentially improving solubility, membrane permeability, and other pharmacokinetic parameters that contribute to better bioavailability.

4. Versatile Chemical Handle: The azepine ring itself can be a platform for further chemical modification. Synthetic routes can be designed to introduce functional groups onto the ring, allowing for the attachment of imaging agents, PEG chains (for half-life extension), or other molecular payloads.

Summary of Advantages

| Feature | Consequence in Drug Design |

| Rigid Backbone | Induces stable secondary structures (e.g., β-turns). |

| Conformational Lock | Reduces entropy loss upon binding, increasing affinity. |

| Non-natural Structure | Confers high resistance to proteolytic degradation. |

| Stereochemically Pure | Ensures specific, reproducible 3D structure and activity. |

| Synthetic Accessibility | Readily prepared from L-lysine for scalable production. |

Conclusion and Future Outlook

The 3-amino-2-oxoazepine scaffold represents a mature and powerful technology in the peptide scientist's toolbox. Its straightforward synthesis from a common amino acid, ease of incorporation via standard SPPS, and profound ability to dictate peptide conformation make it an invaluable asset for modern drug discovery. By providing a reliable method to engineer stability and pre-organize bioactive conformations, this scaffold enables the transformation of promising but flawed peptide leads into robust clinical candidates.

The future of this scaffold is bright. Ongoing research will likely focus on the development of novel derivatives with diverse substitutions on the azepine ring to fine-tune conformational effects and introduce new functionalities. Furthermore, as our understanding of complex biological targets like protein-protein interactions deepens, the use of conformation-locking scaffolds such as this one will become increasingly central to the design of highly selective and potent peptide-based therapeutics.

References

-

Golebowski, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Available at: [Link]

-

Wiesner, M., et al. (1997). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 119(28), 6732-6740. Available at: [Link]

-

Tourwé, D., et al. (2014). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Request PDF. Available at: [Link]

-

Hattori, T., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. Available at: [Link]

-

Ullmann, G. (2019). Conformational Design of Cyclic Peptides. Enlighten Theses. Available at: [Link]

-

Gauff, D. (2006). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]

-

de Oliveira, R., et al. (2024). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI. Available at: [Link]

-

Albericio, F., et al. (2011). Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides. PubMed. Available at: [Link]

-

Royo, M., et al. (2011). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2024). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate. Available at: [Link]

-

Gelmi, M. L., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. Available at: [Link]

-

Wikipedia. Caprolactam. Available at: [Link]

-

Gellman, S. H., & Schepartz, A. (2008). Peptidomimetics. Accounts of Chemical Research, 41(10), 1229-1231. Available at: [Link]

- Farnish, E. E., & Levinson, M. I. (2012). Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids. Google Patents.

-

Wikipedia. Peptidomimetic. Available at: [Link]

-

Ciupa, A., et al. (2024). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents [patents.google.com]

- 3. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Conformational Constriction in Peptide Engineering: Structural Homology of 3-Amino-Caprolactam and Lysine Derivatives

Executive Overview

The rational design of peptide-based therapeutics frequently encounters a thermodynamic bottleneck: the entropic penalty associated with the binding of highly flexible linear peptides to their target receptors. To circumvent this, structural biologists and medicinal chemists employ conformational constraints. This technical whitepaper explores the structural homology between L-lysine and its cyclized derivative, 3-amino-caprolactam (specifically L-

Molecular Architecture: The Homology of 3-ACL and Lysine

L-

The Causality of Conformational Rigidity:

In a linear L-lysine molecule, the aliphatic side chain possesses multiple freely rotating carbon-carbon bonds, leading to a vast ensemble of microstates in solution. When cyclized into the 7-membered azepinone ring of 3-ACL, the

Biocatalytic Recognition: The Racemase-Hydrolase System

The structural homology between 3-ACL and L-lysine is so precise that biological systems readily recognize the lactam ring. This homology is exploited industrially for the enzymatic synthesis of L-lysine from a racemic mixture of DL-

Mechanistic Causality: The conversion relies on a dynamic kinetic resolution (DKR) utilizing two distinct microbial enzymes:

-

Aminocaprolactam Racemase (e.g., from Pseudomonas sp.): This enzyme continuously epimerizes the unreactive D-ACL into L-ACL. The racemase utilizes a pyridoxal 5'-phosphate (PLP) cofactor to abstract the

-proton, forming a planar carbanionic intermediate before stereorandomly reprotonating it[4]. -

L-

-amino-

Because the racemase continuously replenishes the L-enantiomer from the D-enantiomer pool, the theoretical yield of L-lysine from the racemic starting material is 100%, overcoming the traditional 50% yield limitation of standard kinetic resolutions.

Enzymatic dynamic kinetic resolution of DL-ACL to L-Lysine.

Therapeutic Integration: The Bengamide Class

The utility of the 3-ACL scaffold is prominently showcased in the Bengamides , a class of marine natural products originally isolated from Jaspidae sponges and later from terrestrial myxobacteria like Myxococcus virescens[5],[6].

Bengamides are classified into two structural types based on their caprolactam ring. Type II bengamides (such as Bengamide E, F, E', and F') specifically contain a lysine-derived caprolactam[5].

Pathway Modulation: The lysine-derived caprolactam in Bengamide E acts as a rigid hydrophobic anchor that inserts deeply into the active site of target enzymes (such as Methionine Aminopeptidase 2, MetAP2). The structural homology to basic amino acids allows it to hijack the endogenous binding pockets, while its rigidity prevents the target enzyme from hydrolyzing the inhibitor. This interaction leads to potent cell cycle arrest at the G0/G1 and G2/M interfaces, triggering apoptosis in human carcinoma cells[6].

Mechanism of action for Bengamide E analogs utilizing the 3-ACL scaffold.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and structural fidelity.

Protocol A: Chemical Synthesis of -Amino- -caprolactam from L-Lysine

This protocol utilizes thermal dehydration in an alcoholic solvent to drive the cyclization of L-lysine into its lactam form[7].

-

Preparation: Suspend 50 mmol of L-lysine hydrochloride in 150 mL of a high-boiling alcohol solvent (e.g., hexanol or a mixture of hexanol/methanol)[1],[7].

-

Catalysis & Heating: Add a catalytic amount of sodium hydroxide (NaOH) to neutralize the hydrochloride salt, freeing the

-amine for nucleophilic attack. Heat the reaction mixture to reflux (approx. 150°C) under a Dean-Stark trap to continuously remove the water byproduct. Causality: Removing water shifts the equilibrium towards the dehydrated lactam product. -

Precipitation: After 12 hours, cool the mixture to 0°C and bubble dry HCl gas through the solution to precipitate L-

-amino- -

Validation Checkpoint (Self-Validation):

-

Purity: Perform acid-base titration to confirm

97.0% purity[1]. -

Chiral Integrity: Run chiral HPLC. The harsh heating conditions risk epimerization. A valid synthesis must yield an enantiomeric ratio of

99:1 (L:D)[1]. If the ratio is lower, the heating time must be reduced or the solvent polarity adjusted.

-

Protocol B: Biocatalytic Production of L-Lysine from DL-ACL

This workflow leverages the dual-enzyme system to achieve 100% theoretical conversion[3].

-

Substrate Preparation: Prepare a 10% (w/v) aqueous solution of DL-

-amino- -

Buffer Optimization: Buffer the solution to pH 8.0 using potassium phosphate. Causality: Potassium phosphates actively reduce the induction lag of the enzymes and stabilize the PLP cofactor in the racemase[3].

-

Enzyme Addition: Introduce a mixture of native microbial cells or purified enzymes in a mass ratio of 1:2 (L-ACL hydrolase producer : ACL racemase producer)[3].

-

Incubation: Incubate the bioreactor at 40°C for 8 hours under gentle agitation.

-

Validation Checkpoint (Self-Validation):

-

Reaction Progress: Monitor the reaction via LC-MS. The mass-to-charge ratio (

) will shift from 128.17 (lactam) to 146.19 (L-lysine). -

Optical Rotation: Measure the specific rotation of the final purified product. It must match the reference value for L-lysine (

to

-

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-ACL vs. L-Lysine

| Property | L- | L-Lysine HCl |

| Molecular Weight | 164.63 g/mol | 182.65 g/mol |

| Molecular Formula | C | C |

| Structural State | Cyclic (7-membered Azepinone) | Linear (Aliphatic) |

| Optical Activity ( | ||

| Conformational Freedom | Highly restricted (Rigid) | High (Flexible) |

Table 2: Optimal Biocatalytic Parameters for DL-ACL Resolution[3]

| Parameter | Optimal Value | Causality / Effect |

| Temperature | 40°C | Maximizes kinetic rate without denaturing the hydrolase. |

| pH | 8.0 | Optimal protonation state for the racemase PLP-carbanion intermediate. |

| Hydrolase:Racemase Ratio | 1:2 (Mass ratio) | Compensates for the slower turnover rate of the racemase enzyme. |

| Buffer System | Potassium Phosphate | Reduces induction lag; stabilizes enzymatic tertiary structure. |

| Repressors to Avoid | Glucose | Glucose represses the synthesis of the L-ACL hydrolase enzyme. |

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function [frontiersin.org]

- 5. Chemistry and Biology of Bengamides and Bengazoles, Bioactive Natural Products from Jaspis Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8367819B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

Engineering Conformational Constraints: Library Design Using 2-(3-amino-2-oxoazepan-1-yl)acetic Acid Templates

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary: The Causality of Conformational Constraints

In the landscape of modern drug discovery, linear peptides often fail to translate into viable therapeutics due to two fundamental flaws: extreme susceptibility to proteolytic degradation and high conformational entropy. When a linear peptide binds to a target receptor, it must adopt a specific bioactive conformation, paying a massive entropic penalty in the process.

To circumvent this, medicinal chemists employ conformationally constrained peptidomimetics[1]. By covalently tethering the peptide backbone, we pre-organize the molecule into its bioactive geometry—most commonly a

This whitepaper provides an in-depth, field-tested guide on how to integrate this specific caprolactam scaffold into combinatorial libraries using Solid-Phase Peptide Synthesis (SPPS), explaining the thermodynamic and kinetic causality behind every experimental choice.

Thermodynamic Rationale & Structural Integration

The caprolactam scaffold acts as a dipeptide surrogate. The 3-amino group serves as the N-terminal extension point, while the acetic acid moiety serves as the C-terminal extension point.

Why choose a 7-membered azepane ring over the classic 5-membered pyrrolidine Freidinger lactam? The expanded ring size provides a highly specific constraint on the

Caption: Thermodynamic rationale for utilizing 7-membered Freidinger lactams to stabilize β-turn conformations.

Quantitative Profiling: Linear vs. Constrained Scaffolds

Before initiating library synthesis, it is critical to understand how the integration of the 2-(3-amino-2-oxoazepan-1-yl)acetic acid template alters both the physicochemical properties of the final molecule and the kinetics of the synthesis itself. Small heterocyclic molecules are privileged scaffolds, but their steric bulk demands optimized synthetic approaches[4].

Table 1: Comparative Attributes of Linear Dipeptides vs. Caprolactam Surrogates

| Parameter | Linear Dipeptide (e.g., Ala-Gly) | Caprolactam Scaffold | Mechanistic Causality |

| Conformational Entropy | High ( | Low (Pre-organized) | Covalent tethering of the backbone restricts |

| Proteolytic Stability | Poor ( | Excellent ( | The amide bond is buried within the 7-membered ring, preventing recognition by protease active sites[5]. |

| Receptor Affinity | Moderate to Low | High (Turn-dependent) | Pre-organization lock aligns side chains precisely for target interaction. |

| SPPS Coupling Kinetics | Rapid (>99% in 30 min) | Slow (Requires optimization) | The steric bulk of the azepane ring severely hinders the nucleophilicity of the 3-amino group during N-terminal extension. |

Solid-Phase Synthesis (SPPS) Workflow & Causality

The integration of 2-(3-amino-2-oxoazepan-1-yl)acetic acid into a combinatorial library requires a self-validating protocol. Standard HBTU/DIPEA coupling will fail at the N-terminal extension step due to the steric shielding of the 3-amino group by the adjacent lactam carbonyl and the 7-membered ring.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for caprolactam-based peptidomimetic libraries.

Step-by-Step Experimental Protocol

Step 1: Resin Preparation and Initial Deprotection

-

Action: Swell 100 mg of Rink Amide AM-PS resin (loading 0.6 mmol/g) in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).

-

Causality: Proper swelling ensures the polystyrene matrix is fully expanded, allowing reagents to diffuse freely to the reactive sites, preventing truncated sequences early in the library generation.

Step 2: C-Terminal Sequence Elongation

-

Action: Pre-activate 3.0 eq of the first Fmoc-AA-OH with 3.0 eq HATU and 6.0 eq DIPEA in DMF for 3 minutes. Add to the resin and agitate for 1 hour.

-

Causality: HATU is selected over traditional reagents because the 7-azabenzotriazole leaving group accelerates aminolysis via a neighboring group effect, driving the coupling to >99% completion.

Step 3: Template Integration (The Caprolactam Scaffold)

-

Action: Deprotect the terminal Fmoc group. Add a pre-activated solution of Fmoc-2-(3-amino-2-oxoazepan-1-yl)acetic acid (2.5 eq), HATU (2.5 eq), and DIPEA (5.0 eq) in DMF. Agitate for 2 hours.

-

Causality: The acetic acid moiety of the template is primary and relatively unhindered, but the bulky azepane ring reduces the overall diffusion rate. Extending the coupling time to 2 hours ensures >95% integration without the need for a double-coupling cycle.

Step 4: N-Terminal Extension (The Critical Bottleneck)

-

Action: Deprotect the template's Fmoc group. To couple the next amino acid onto the highly hindered 3-amino group of the azepane ring, use 4.0 eq Fmoc-AA-OH, 4.0 eq HATU, 4.0 eq HOAt, and 8.0 eq DIPEA. Agitate at 50°C for 2 hours.

-

Causality: The 3-amino group is sterically blocked by the adjacent 7-membered ring and the lactam carbonyl. The addition of HOAt acts as a highly efficient nucleophilic catalyst. Applying mild heating (50°C) provides the necessary activation energy to overcome this steric barrier, a critical step validated in advanced heterocycle SPPS strategies[4].

Step 5: Cleavage and Global Deprotection

-

Action: Wash the resin with DCM and dry under a vacuum. Treat with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter, concentrate, and precipitate the library in cold diethyl ether.

-

Causality: The caprolactam ring is completely stable to highly acidic conditions. Triisopropylsilane (TIS) and water act as scavengers to trap reactive carbocations generated from side-chain protecting groups, preventing the re-alkylation of the peptidomimetic backbone.

Conclusion

The design of combinatorial libraries using the 2-(3-amino-2-oxoazepan-1-yl)acetic acid template represents a paradigm shift from traditional linear peptide screening. By forcing the peptide backbone into a constrained

References

- Source: nih.

- Source: acs.

- Source: nih.

- Source: pnas.

- Source: acs.

Sources

- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]